Cas no 96-45-7 (2-Imidazolidinethione)

2-Imidazolidinethione is a heterocyclic organic compound featuring a five-membered ring structure with sulfur and nitrogen atoms. It is commonly utilized as a vulcanization accelerator in rubber manufacturing, enhancing cross-linking efficiency and improving material properties such as elasticity and durability. The compound exhibits strong reactivity with sulfur donors, making it effective in accelerating the vulcanization process at lower temperatures. Additionally, its stability under processing conditions ensures consistent performance in industrial applications. 2-Imidazolidinethione is also employed in organic synthesis as a building block for pharmaceuticals and agrochemicals due to its versatile reactivity. Its high purity and reliable performance make it a preferred choice in specialized chemical processes.
2-Imidazolidinethione structure
2-Imidazolidinethione structure
Product Name:2-Imidazolidinethione
CAS No:96-45-7
MF:C3H6N2S
MW:102.158138751984
MDL:MFCD00005276
CID:34858
PubChem ID:24869052
Update Time:2025-08-27

2-Imidazolidinethione Chemical and Physical Properties

Names and Identifiers

    • Imidazolidine-2-thione
    • ETU
    • NA-22
    • Ethylene Thiourea (NA-22)
    • 1,3-ethylene-2-thio-ure
    • 1,3-Ethylene-2-thiourea
    • 2H-Imidazole-2-thione, tetrahydro-
    • 2-imadazoline-2-thiol
    • 2-Imidazolidinethione ethylene thiourea
    • 2-Imidazoline-2-thiol
    • 2-Imidozolidimethione
    • 2-Mercapto-2-imidazoline
    • 2-mercapto-imidazolin
    • 2-merkaptoimidazolin
    • 2-Thioimidazolidine
    • 2-thioldihydroglyoxaline
    • 2-Thiol-dihydroglyoxaline
    • 2-Thionoimidazolidine
    • 4,5-Dihydro-2-mercaptoimidazole
    • 4,5-dihydro-imidazole-2(3h)-thion
    • 4,5-Dihydroimidazole-2(3H)-thione
    • AcceleratorNA-22
    • ai3-16292
    • Akrochem ETU-22
    • 2-Imidazolidinethione
    • Ethylenethiourea
    • Imidazoline-2-thiol
    • Accelerator NA22
    • Ethlenethiourea(2-Imidzolidnethione)
    • N-ethenethiourea
    • 2-Imidazolidinethione ethylene thiourea 2-Imidazoline-2-thiol
    • 2-Imidazolidinetione
    • 2-Imidazolidinethione Solution
    • Akroform? ETU-22 PM
    • Ethlenethiourea
    • ETU(NA-22)
    • Method 509 - Performance Check Solution
    • 2-imidazolidine-thione
    • 2-Thioxoimidazolidine
    • ACCEL-BF
    • imidazoline-2-thione
    • mercazini
    • Mercozen
    • N,N'-ethylenethiourea
    • NA 22
    • NA-22-D
    • robac22
    • ethenethiourea
    • 2-Mercaptoimidazoline
    • 1,3-Ethylenethiourea
    • 2-Imidzolidnethione
    • ETHYLENE THIOUREA
    • Imidazolidinethione
    • Mercazin I
    • Warecure C
    • Rhenogran ETU
    • Mercaptoimidazoline
    • Pennac CRA
    • Vulkacit NPV/C
    • Sanceller 22
    • Nocceler 22
    • Vulkacit NPV/C2
    • Soxinol 22
    • Ethylene thiourea (ETU)
    • Rhodanin S 62
    • Robac 22
    • Tetrahydro-2H-imidazo
    • Imidazoline-2-thiol (7CI)
    • 2-Mercapto-4,5-dihydroimidazole
    • Accel 22
    • Accel 22S
    • Accelerator ETU
    • Accelerator NA 22
    • END 75
    • ETC
    • Ethylenethiocarbamide
    • ETU 22S
    • ETU 75
    • ETU 80
    • Imidazoline-2(3H)-thione
    • MeSH ID: D005031
    • N,N′-Ethylenethiourea
    • Rhenocure NPV/C
    • Rhenogran ETU 75
    • Rhenogran ETU 80
    • Sanceler 22
    • Sanceler 22C
    • Sanceler 22S
    • Sanmix 22-80E
    • Tetrahydro-2H-imidazole-2-thione
    • Thiourea, N,N′-1,2-ethanediyl-
    • TU 2
    • Ethlenethiourea,98%
    • DA-53023
    • Etilentiourea
    • 2-MERCAPTO IMIDAZOLINE
    • Ethylene thiouree [French]
    • 2Imidazoline2thiol
    • RODANIN S 62
    • Tetrahydro2Himidazole2thione
    • 2Mercapto2imidazoline
    • Opera_ID_324
    • 2mercaptoimidazoline
    • HSDB 1643
    • N(OO(3)AAoea)
    • NCGC00091855-04
    • F0001-2297
    • 96-45-7
    • imidizolidenethione
    • Imidazoline2(3H)thione
    • NCGC00258846-01
    • Imidazoline2thiol
    • E-6500
    • BDBM62876
    • Q408767
    • RCRA waste no. U116
    • DTXCID90601
    • HMS2230P07
    • STK369397
    • Cobalt(I I) nitrate
    • 4,5-Dihydroimidazol-2(3h)-thione
    • Rodanin S-62
    • 2 Mercaptoimidazoline
    • 2imidazolidinethione
    • Thiourea, N,N'(1,2ethanediyl)
    • Imidazoline, 2-mercapto-
    • SMR000059087
    • CHEBI:34750
    • Etilentiourea (Spanish)
    • BIDD:ER0692
    • 1ST24013-1000
    • 24FOJ4N18S
    • A10690
    • 2-Imidazolidinethione, purum, >=98.0% (HPLC)
    • Tox21_201294
    • 2Merkaptoimidazolin
    • SMR000777952
    • Thiourea, N,N'-(1,2-ethanediyl)-
    • Ethylenethiourea (ETU)
    • Sodium-22 neoprene accelerator
    • BP-30094
    • 1H-IMIDAZOLE-2-THIOL, 4,5-DIHYDRO-
    • MLS000069432
    • 4,5Dihydroimidazole2(3H)thione
    • MLS002415731
    • Rodanin S62
    • CAS-96-45-7
    • mancozeb TP1
    • STR00167
    • Perkacit ETU
    • 2-Merkaptoimidazolin [Czech]
    • 12261-94-8
    • 1,3Ethylene2thiourea
    • Aperochem ETU22
    • DTXSID5020601
    • USEPA/OPP Pesticide Code: 600016
    • N,N'Ethylenethiourea
    • MFCD00005276
    • 4,5Dihydro2mercaptoimidazole
    • cid_2723650
    • 5328-35-8
    • 2-Mercaptoimidazoline, 2-Imidazolidinethione
    • Rhodanin S-62
    • HY-W010593
    • HMS3372A09
    • NCI60_001620
    • NCGC00091855-03
    • Sodium22 neoprene accelerator
    • I0004
    • Rhodanin S-62 (Czech)
    • EN300-21447
    • EC 202-506-9
    • Urea, 1,3ethylene2thio
    • ETHYLENE THIOUREA [MI]
    • ETHYLENETHIOUREA (IARC)
    • AKOS000431145
    • NA22D
    • Imidazole2(3H)thione, 4,5dihydro
    • N,N-Ethylene-thiourea
    • THIOUREA, N,N'-1,2-ETHANEDIYL-
    • CHEMBL11860
    • Akrochem etu22
    • N,N'-1,2-ethanediylthiourea
    • ETHYLENETHIOUREA [IARC]
    • AKOS000120435
    • Aperochem ETU-22
    • NCI-C03372
    • Ethylene thiourea 10 microg/mL in Acetonitrile
    • NCGC00091855-01
    • Ethylene thiouree
    • 2-Imidazolidine-2-thione
    • RCRA waste number U116
    • ETHYLENE THIOUREA [HSDB]
    • 2Thioldihydroglyoxaline
    • n,n'-ethylene thiourea
    • l'Ethylene thiouree [French]
    • NCGC00091855-02
    • 2-Imidazolidinethione, PESTANAL(R), analytical standard
    • l'Ethylene thiouree
    • CCRIS 298
    • Imidazoline, 2mercapto
    • UNII-24FOJ4N18S
    • l'Ethylene thiouree (French)
    • 2-Imidazolidimethione
    • SCHEMBL41176
    • NCGC00254936-01
    • CS-W011309
    • NS00008290
    • STL131803
    • Urea, 1,3-ethylene-2-thio-
    • 2-Thionomidazolidine
    • 1ST24013
    • Imidazole-2(3H)-thione, 4,5-dihydro-
    • Tox21_301034
    • Akroform ETU-22 PM
    • 1,3Ethylenethiourea
    • Rodanin S-62 [Czech]
    • imidazolidine, 2-thio-
    • Ethylene thiourea Solution in Methanol, 1000mug/mL
    • EINECS 202-506-9
    • 2-Imidazolidinethione, 98%
    • A845596
    • USAF EL-62
    • Z104497392
    • 4,5-dihydro-1H-imidazole-2-thiol
    • MDL: MFCD00005276
    • Inchi: 1S/C3H6N2S/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)
    • InChI Key: PDQAZBWRQCGBEV-UHFFFAOYSA-N
    • SMILES: S=C1NCCN1

Computed Properties

  • Exact Mass: 102.02500
  • Monoisotopic Mass: 102.025
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 63.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Functional 3D Acceptor Count: 1
  • isomeric RMSD: 0.4
  • CID conformational isomer Count: 1
  • Functional 3D Donor Count: 2
  • Functional 3D ring Count: 1
  • Rotatable Bond Count: 0.8
  • XLogP3: -0.7
  • Topological Polar Surface Area: 56.2
  • Surface Charge: 0
  • Tautomer Count: 2

Experimental Properties

  • Color/Form: White acicular crystals
  • Density: 1.41~1.45
  • Melting Point: 196-200 °C (lit.)
  • Boiling Point: 397 to 399° F (NTP, 1992)
  • Flash Point: 252 ºC
  • Refractive Index: 1.5500 (estimate)
  • Solubility: 8g/l
  • Water Partition Coefficient: 19 g/L (20 ºC)
  • PSA: 56.15000
  • LogP: 0.12170
  • Solubility: Soluble in alcohol, ethylene glycol and pyridine, insoluble in ether, benzene, chloroform and petroleum ether.
  • Sensitiveness: Sensitive to humidity
  • Merck: 3803

2-Imidazolidinethione Security Information

  • Symbol: GHS07 GHS08
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H302,H360
  • Warning Statement: P201,P308+P313
  • Hazardous Material transportation number:2811
  • WGK Germany:2
  • Hazard Category Code: 61-22-40-48/23/25
  • Safety Instruction: S53-S45
  • RTECS:NI9625000
  • Hazardous Material Identification: T
  • Storage Condition:0-6°C
  • PackingGroup:III
  • Packing Group:III
  • Risk Phrases:R22; R61
  • HazardClass:6.1(b)
  • Toxicity:LD50 orally in rats: 1832 mg/kg (Graham, Hansen)

2-Imidazolidinethione Customs Data

  • HS CODE:29332990
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Imidazolidinethione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
03940-100G
2-Imidazolidinethione
96-45-7 ≥98.0%
100G
¥411.34 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
03940-500G
2-Imidazolidinethione
96-45-7 ≥98.0%
500G
¥965.68 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
I504-100G
2-Imidazolidinethione
96-45-7
100g
¥415.07 2023-11-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
I504-1KG
2-Imidazolidinethione
96-45-7
1kg
¥1908.29 2023-11-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
45531-250MG
2-Imidazolidinethione
96-45-7
250mg
¥558.89 2024-12-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
I0004-500G
Ethylenethiourea
96-45-7 >98.0%(T)
500g
¥160.00 2024-04-15
TRC
I350300-1g
2-Imidazolidinethione
96-45-7
1g
$ 65.00 2023-09-07
TRC
I350300-5g
2-Imidazolidinethione
96-45-7
5g
$69.00 2023-05-18
TRC
I350300-50g
2-Imidazolidinethione
96-45-7
50g
$81.00 2023-05-18
TRC
I350300-100g
2-Imidazolidinethione
96-45-7
100g
$110.00 2023-05-18

2-Imidazolidinethione Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  5 min, 0 °C
1.2 Reagents: Carbon tetrabromide ;  0.3 h, rt
1.3 Solvents: Water ;  0 °C
Reference
Carbon tetrabromide promoted reaction of amines with carbon disulfide: facile and efficient synthesis of thioureas and thiuram disulfides
Liang, Fushun; Tan, Jing; Piao, Chengri; Liu, Qun, Synthesis, 2008, (22), 3579-3584

Production Method 2

Reaction Conditions
1.1 heated
Reference
Carbon disulfide
Schmitt, Christine; Murai, Toshiaki, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-4

Production Method 3

Reaction Conditions
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 h, 20 °C
Reference
Sono-synthesis of imidazolidine-2-thione as a base compound of some pharmaceutical products
Entezari, M. H.; Asghari, A.; Hadizadeh, F., Ultrasonics Sonochemistry, 2007, 15(2), 119-123

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  3 - 4 h, reflux
1.2 Reagents: Acetic acid ;  reflux
1.3 Reagents: Sodium hydroxide ,  Sodium bisulfite Solvents: Water ;  reflux; cooled
Reference
Synthesis and structure of some imidazolidine-2-thiones
Zhivotova, T. S.; Gazaliev, A. M.; Fazylov, S. D.; Aitpaeva, Z. K.; Turdybekov, D. M., Russian Journal of Organic Chemistry, 2006, 42(3), 448-450

Production Method 5

Reaction Conditions
1.1 Solvents: Bromobenzene ;  40 min, heated; rt; rt → -5 °C
Reference
Process for the preparation of 1,3-dihydroimidazole-2-thiones
, United States, , ,

Production Method 6

Reaction Conditions
1.1 Solvents: Ethanol
Reference
1-(Methyldithiocarbonyl)imidazole: a useful thiocarbonyl transfer reagent for synthesis of substituted thioureas
Mohanta, Pramod K.; Dhar, Sanchita; Samal, S. K.; Ila, H.; Junjappa, H., Tetrahedron, 2000, 56(4), 629-637

Production Method 7

Reaction Conditions
1.1 Solvents: Acetonitrile
Reference
A convenient route to substituted thiocarbamides
Ramadas, Krishnamurthy; Srinivasan, Natarajan, Synthetic Communications, 1995, 25(21), 3381-7

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Mordenite (Al2CaH12(SiO3)10.H2O) Solvents: Ethanol ,  Water ;  50 °C; 50 °C → 115 °C; 1.5 h, 115 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  10 h, 115 °C
Reference
Method for synthesizing bis(trimethylsilyl)-containing heterocyclic compound
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: 2-Chloro-1-methylpyridinium iodide
Reference
A convenient method for the preparation of N,N'-disubstituted thioureas using 2-chloropyridinium salt, sodium trithiocarbonate and amines
Takikawa, Yuji; Inoue, Noriyuki; Sato, Ryu; Takizawa, Saburo, Chemistry Letters, 1982, (5), 641-2

Production Method 10

Reaction Conditions
1.1 Catalysts: Zinc oxide (ZnO) ,  Alumina
Reference
Synthesis of symmetrical N,N'-disubstituted thioureas and heterocyclic thiones from amines and CS2 over a ZnO/Al2O3 composite as heterogeneous and reusable catalyst
Ballabeni, Marco; Ballini, Roberto; Bigi, Franca; Maggi, Raimondo; Parrini, Mauro; et al, Journal of Organic Chemistry, 1999, 64(3), 1029-1032

Production Method 11

Reaction Conditions
1.1 Solvents: Water ;  45 °C; 1 h, 45 °C; 46 °C → 70 °C; 3 h, 70 °C; 70 °C → 80 °C; 80 °C → 90 °C; 90 °C → 100 °C; 100 °C → 102 °C; 2 h, 100 - 102 °C
Reference
Preparation of 1,3-disubstituted symmetrical thioureas from primary amines and carbon disulfide
, China, , ,

Production Method 12

Reaction Conditions
1.1 Catalysts: Dichloro[(1,2,3,6,7,10,11,12-η)-2,6,10-dodecatriene-1,12-diyl]ruthenium Solvents: Water ;  6 h, 90 °C
Reference
Ru(IV)-catalyzed isomerization of allylamines in water: A highly efficient procedure for the deprotection of N-allylic amines
Cadierno, Victorio; Garcia-Garrido, Sergio E.; Gimeno, Jose; Nebra, Noel, Chemical Communications (Cambridge, 2005, (32), 4086-4088

Production Method 13

Reaction Conditions
1.1 Catalysts: Magnesium oxide Solvents: Ethanol ;  2.5 h, rt
Reference
MgO Nanoparticle-Catalyzed Synthesis and Broad-Spectrum Antibacterial Activity of Imidazolidine- and Tetrahydropyrimidine-2-Thione Derivatives
Beyzaei, Hamid ; Kooshki, Somaye; Aryan, Reza; Zahedi, Mohammad Mehdi; Samzadeh-Kermani, Alireza; et al, Applied Biochemistry and Biotechnology, 2018, 184(1), 291-302

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  3 - 4 h, heated
1.2 Reagents: Acetic acid Solvents: Acetic acid
1.3 Reagents: Sodium hydroxide ,  Sodium bisulfite Solvents: Water ;  reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
Reference
Synthesis and structure of cyclic thioureas from some diamines
Zhivotova, T. S.; Gazaliev, A. M.; Aitpaeva, Z. K., Izvestiya Natsional'noi Akademii Nauk Respubliki Kazakhstan, 2004, (4), 31-33

Production Method 15

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Dimethylformamide ;  10 - 30 min, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  rt
Reference
AlCl3-Promoted Synthesis of 2-Mercapto Benzoheterocycles by Using Sodium Dimethyldithiocarbamate as Thiocarbonyl Surrogate
Liu, Xing; Zhang, Shi-Bo; Dong, Zhi-Bing, European Journal of Organic Chemistry, 2018, 2018(39), 5406-5411

Production Method 16

Reaction Conditions
1.1 Solvents: Ethanol ;  0.5 - 6 h, reflux
Reference
1H-imidazole-1-carbodithioic acid, methyl ester
Brown, M. Kevin, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-2

Production Method 17

Reaction Conditions
1.1 Solvents: Water ;  2 h, 60 °C; 60 °C → 100 °C; 1 h, 100 °C
Reference
Organic synthesis unit process-thiochemicals and heterocyclic compounds-heterocyclic compounds (2)
Watanabe, Takashi, Fain Kemikaru, 2013, 42(10), 51-61

Production Method 18

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  0 - 5 °C; 12 h, reflux
Reference
Synthesis of some novel fused imidazo[2,1-b][1,3]thiazole and imidazo[2,1-b]thiazolo[5,4-d]isoxazole derivatives
Jaberi, Hamid Reza; Noorizadeh, Hadi, Journal of Chemistry, 2012, 9(3), 1518-1525

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
Reference
Ethylene thiourea (2-imidazolidinethione)
Allen, C. F. H.; Edens, C. O.; VanAllan, James A., Organic Syntheses, 1946, 26, 34-5

2-Imidazolidinethione Raw materials

2-Imidazolidinethione Preparation Products

2-Imidazolidinethione Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:96-45-7)Ethylene thiourea
Order Number:sfd17638
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:96-45-7)亚乙基硫脲
Order Number:LE1773277;LE3285;LE18317
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:37
Price ($):discuss personally
Email:18501500038@163.com
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
(CAS:96-45-7)Ethlenethiourea (2-Imidazolidinethione)
Order Number:AC066
Stock Status:in Stock
Quantity:25kg
Purity:99%
Pricing Information Last Updated:Monday, 18 August 2025 09:27
Price ($):discuss personally
Email:mera.z@nitrobenzenechemical.com
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
(CAS:96-45-7)Ethlenethiourea
Order Number:JOX-087
Stock Status:in Stock
Quantity:25KG
Purity:99%
Pricing Information Last Updated:Tuesday, 15 July 2025 15:40
Price ($):
Email:yhj@joxbio.com

2-Imidazolidinethione Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-45-7)Ethylene thiourea
sfd17638
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:96-45-7)亚乙基硫脲
LE1773277;LE3285;LE18317
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
Email